molecular formula C30H52O11 B3330146 Benzyl-PEG9-THP CAS No. 669556-53-0

Benzyl-PEG9-THP

Cat. No.: B3330146
CAS No.: 669556-53-0
M. Wt: 588.7 g/mol
InChI Key: UPOGSHHHOLZUFV-UHFFFAOYSA-N
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Description

This compound is characterized by its ability to join two essential ligands, facilitating the formation of PROTAC molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG9-THP involves the reaction of benzyl-protected polyethylene glycol with tetrahydropyranyl ether. The reaction typically occurs under mild conditions, using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG9-THP undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The tetrahydropyranyl group can be reduced to form tetrahydropyran.

    Substitution: The polyethylene glycol chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Tetrahydropyran.

    Substitution: Various substituted polyethylene glycol derivatives.

Scientific Research Applications

Benzyl-PEG9-THP is widely used in scientific research, particularly in the following fields:

    Chemistry: As a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

    Biology: Used in the study of protein-protein interactions and the development of targeted therapies.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

Benzyl-PEG9-THP functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound joins two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain provides flexibility and solubility, enhancing the overall efficacy of the PROTAC molecule .

Comparison with Similar Compounds

    Benzyl-PEG8-THP: Similar structure with one less polyethylene glycol unit.

    Benzyl-PEG10-THP: Similar structure with one more polyethylene glycol unit.

    Benzyl-PEG9-OH: Similar structure but with a hydroxyl group instead of the tetrahydropyranyl group

Uniqueness: Benzyl-PEG9-THP is unique due to its specific length of the polyethylene glycol chain and the presence of both benzyl and tetrahydropyranyl groups. This combination provides optimal properties for use as a linker in PROTACs, offering a balance between flexibility, solubility, and stability .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O11/c1-2-6-29(7-3-1)28-39-25-24-37-21-20-35-17-16-33-13-12-31-10-11-32-14-15-34-18-19-36-22-23-38-26-27-41-30-8-4-5-9-40-30/h1-3,6-7,30H,4-5,8-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOGSHHHOLZUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O11
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131917
Record name Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669556-53-0
Record name Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669556-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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